molecular formula C11H13N3 B1193440 5-(3-Phenylpropyl)-1H-1,2,3-triazole CAS No. 1529779-90-5

5-(3-Phenylpropyl)-1H-1,2,3-triazole

Cat. No. B1193440
M. Wt: 187.24
InChI Key: SFUGSFCZHFPQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PPT is a modulator of water-heme interactions in low-spin P450 complexes of CYP2C9d and CYP125A1.

Scientific Research Applications

Chemical Synthesis and Characterization

Triazoles, including compounds like 5-(3-Phenylpropyl)-1H-1,2,3-triazole, are significant in chemical synthesis. They are key building blocks for numerous organic compounds due to their structure, comprising a five-membered ring with three nitrogen atoms. These compounds have been synthesized for various applications, particularly in medicinal chemistry. For instance, a study by Sonawane and Sagare (2023) discusses the synthesis of substituted triazole phenylmethanones using a series of reactions, showcasing the chemical versatility of triazole derivatives Sonawane & Sagare, 2023.

Biological and Medicinal Significance

Triazoles are known for their extensive biological activities. Dheer, Singh, and Shankar (2017) highlight the medicinal significance of 1,2,3-triazoles, emphasizing their role as a lead structure in the discovery of various drug molecules, including COX-1/COX-2 inhibitors and HIV protease inhibitors Dheer, Singh, & Shankar, 2017. This points to the potential pharmaceutical applications of compounds like 5-(3-Phenylpropyl)-1H-1,2,3-triazole.

Antimicrobial and Antifungal Properties

Research has also demonstrated the antimicrobial and antifungal properties of triazole derivatives. For example, a study by Serwar, Akhtar, Hameed, and Khan (2009) discusses the synthesis of chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones and their potent urease inhibition and antimicrobial activities Serwar, Akhtar, Hameed, & Khan, 2009.

Supramolecular and Coordination Chemistry

The nitrogen-rich structure of triazoles, such as 5-(3-Phenylpropyl)-1H-1,2,3-triazole, facilitates a range of supramolecular interactions. Schulze and Schubert (2014) explore these interactions, revealing the applications of triazoles in areas like anion recognition, catalysis, and photochemistry Schulze & Schubert, 2014.

Quantum Mechanical Studies

In the realm of quantum mechanics, compounds like 5-(3-Phenylpropyl)-1H-1,2,3-triazole have been studied for their structural, optical, and electronic properties. A comprehensive study by Al-Otaibi et al. (2020) on bioactive anastrozole-based triazole analogs and their interaction with graphene demonstrates the potential of these compounds in enhancing various physico-chemical properties Al-Otaibi et al., 2020.

properties

CAS RN

1529779-90-5

Product Name

5-(3-Phenylpropyl)-1H-1,2,3-triazole

Molecular Formula

C11H13N3

Molecular Weight

187.24

IUPAC Name

4-(3-Phenylpropyl)-1H-1,2,3-triazole

InChI

InChI=1S/C11H13N3/c1-2-5-10(6-3-1)7-4-8-11-9-12-14-13-11/h1-3,5-6,9H,4,7-8H2,(H,12,13,14)

InChI Key

SFUGSFCZHFPQBZ-UHFFFAOYSA-N

SMILES

C1(CCCC2=CC=CC=C2)=CNN=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PPT; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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